molecular formula C12H13N3O B2538066 N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine CAS No. 1250104-33-6

N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine

Cat. No. B2538066
CAS RN: 1250104-33-6
M. Wt: 215.256
InChI Key: GONPMNIVXCLUJW-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The methoxyphenyl group attached to the pyrimidine ring suggests potential pharmacological properties, as methoxy groups are often included in drug design for their electron-donating and lipophilic characteristics.

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives can be achieved through various methods. For instance, one approach involves reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide to yield substituted di-(phenyl) pyrimidin-2-amines . Another method includes the condensation of different starting materials, such as 3-methoxybenzoic acid, with appropriate intermediates to form related pyrimidin-4-amine compounds . These synthetic routes are characterized by their use of readily available starting materials and reagents, and they often employ microwave-accelerated multi-step synthesis for efficiency .

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives can be elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the crystal structure of certain pyrimidin-4-amine derivatives has been determined, revealing the presence of intramolecular hydrogen bonds and supramolecular chains in the crystal lattice . Density functional theory (DFT) calculations can be used to compare optimized geometric bond lengths and bond angles with experimental values, providing insight into the electronic structure of these compounds .

Chemical Reactions Analysis

Pyrimidin-4-amines can undergo a variety of chemical reactions, including condensation with anilines, chlorination, aminisation, and reactions with bifunctional nucleophiles such as hydrazines and guanidines . These reactions can be used to construct a diverse array of nitrogen-containing heterocyclic compounds with potential biological activities. The reactivity of these compounds can be influenced by the presence of substituents on the pyrimidine ring, such as methoxy groups, which can affect electron distribution and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of methoxy and phenyl groups can increase the lipophilicity of these compounds, which is an important factor in drug absorption and distribution. The crystal structure and intermolecular interactions, such as hydrogen bonding, can affect the compound's solubility and stability . Additionally, the electronic properties, such as HOMO and LUMO energies, can be indicative of the compound's chemical reactivity and potential as a pharmacological agent .

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives are integral to medicinal chemistry due to their presence in DNA bases, amino acids, vitamins, and as neurotransmitters. These compounds exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. Pyrimidines, including N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine, offer a versatile scaffold for drug development, demonstrating potential in treating numerous diseases due to the ability of substituents on the pyrimidine nucleus to significantly influence biological activity (Natarajan, Helina, A. S., & A. S., 2022).

Role in Anti-inflammatory and Antioxidant Activities

Substituted pyrimidine derivatives have shown promising in vitro anti-inflammatory activities by inhibiting protein denaturation, indicating potential applications in developing new anti-inflammatory agents. This aligns with the broader interest in pyrimidine compounds for their pharmacological effects, including COX inhibition and analgesic properties (Gondkar, Deshmukh, & Chaudhari, 2013). Furthermore, the antioxidant properties of pyrimidine derivatives, as part of the broader class of biogenic amines like melatonin, have been explored for their role in reducing oxidative stress, suggesting a potential area of application for this compound in mitigating molecular damage caused by reactive oxygen species (Reiter, Tan, Jou, Korkmaz, Manchester, & Paredes, 2008).

Applications in Synthesis and Catalysis

Pyrimidine cores are pivotal in the synthesis of diverse compounds, leveraging their structural properties for the development of pharmaceuticals. The use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, for instance, underscores the adaptability of pyrimidine derivatives in medicinal chemistry and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-16-11-4-2-3-10(7-11)8-14-12-5-6-13-9-15-12/h2-7,9H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONPMNIVXCLUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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